N-(4-methylphenyl)piperidin-4-amine

Chemical Synthesis Building Blocks Quality Control

N-(4-methylphenyl)piperidin-4-amine (CAS 518285-56-8), also referred to as N-(p-Tolyl)piperidin-4-amine, is a chemical building block belonging to the 4-anilinopiperidine class of compounds. This class is characterized by a piperidine ring substituted at the 4-position with an aniline derivative, a structural motif that forms the core scaffold for several pharmacologically active molecules, including the potent synthetic opioid fentanyl and its analogs.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 518285-56-8
Cat. No. B3269873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylphenyl)piperidin-4-amine
CAS518285-56-8
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2CCNCC2
InChIInChI=1S/C12H18N2/c1-10-2-4-11(5-3-10)14-12-6-8-13-9-7-12/h2-5,12-14H,6-9H2,1H3
InChIKeyRUDYFATVFHYYBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specifications for N-(4-methylphenyl)piperidin-4-amine (CAS 518285-56-8): A 4-Anilinopiperidine Building Block


N-(4-methylphenyl)piperidin-4-amine (CAS 518285-56-8), also referred to as N-(p-Tolyl)piperidin-4-amine, is a chemical building block belonging to the 4-anilinopiperidine class of compounds [1]. This class is characterized by a piperidine ring substituted at the 4-position with an aniline derivative, a structural motif that forms the core scaffold for several pharmacologically active molecules, including the potent synthetic opioid fentanyl and its analogs [1]. The target compound features a para-methyl substitution on the phenyl ring, distinguishing it from the unsubstituted parent 4-anilinopiperidine. It is typically supplied as a powder with a purity of 95% and a molecular weight of 190.28 g/mol, serving as a versatile intermediate in medicinal chemistry and neuropharmacology research .

Why N-(4-methylphenyl)piperidin-4-amine Cannot Be Replaced by Common 4-Anilinopiperidine Analogs


Within the 4-anilinopiperidine class, simple para-substitutions on the aniline ring can drastically alter molecular properties, biological target affinity, and synthetic utility. Direct substitution with structurally similar analogs like N-phenylpiperidin-4-amine (4-AP) or N-(4-fluorophenyl)piperidin-4-amine is not trivial, as the specific electronic and steric characteristics of the 4-methyl group directly influence the compound's behavior as both a pharmacophore and a synthetic intermediate. The p-methyl substituent is electron-donating, which modulates the basicity of the adjacent aniline nitrogen and can significantly impact receptor binding kinetics and metabolic stability compared to the unsubstituted phenyl or electron-withdrawing para-fluoro analog [1]. This necessitates rigorous, data-driven selection rather than simple analog substitution. The following evidence quantifies these specific differentiating factors.

Quantitative Differentiation Evidence for N-(4-methylphenyl)piperidin-4-amine


Purity Benchmarking: N-(4-methylphenyl)piperidin-4-amine vs. Common 4-Anilinopiperidine Analogs

The commercially available N-(4-methylphenyl)piperidin-4-amine from major suppliers like Sigma-Aldrich and CymitQuimica is consistently provided at a minimum purity of 95% , a critical specification for ensuring reproducible results in downstream synthesis. In contrast, the more common building block N-phenylpiperidin-4-amine (4-AP) and its hydrochloride salt are often available at varying purity grades from different vendors, with lower grades potentially impacting reaction yields and final product quality .

Chemical Synthesis Building Blocks Quality Control

Differential Physicochemical Properties: Impact on Formulation and Synthesis

The para-methyl substitution on the target compound introduces a measurable increase in lipophilicity (cLogP) and molecular weight compared to the unsubstituted N-phenylpiperidin-4-amine. Specifically, the predicted partition coefficient (cLogP) for N-(4-methylphenyl)piperidin-4-amine is approximately 2.34, which is 0.56 log units higher than that of N-phenylpiperidin-4-amine (cLogP ≈ 1.78) , a difference that can significantly impact membrane permeability, solubility, and overall pharmacokinetic profile of derived compounds. Its molecular weight (190.28 g/mol) is also 14.06 Da greater than that of N-phenylpiperidin-4-amine (176.22 g/mol) .

Medicinal Chemistry ADME Prediction Synthetic Planning

Controlled Substance Status Differentiation: Procurement and Regulatory Implications

N-(4-methylphenyl)piperidin-4-amine is not explicitly scheduled under the United Nations Convention on Psychotropic Substances or listed in the U.S. Controlled Substances Act (CSA) schedules [1]. In contrast, its 1-phenethyl analog, N-(4-methylphenyl)-1-(2-phenylethyl)piperidin-4-amine (Despropionyl para-Methylfentanyl), is a Schedule I controlled substance due to its high potency and abuse potential as a fentanyl analog [2]. This regulatory distinction creates a significant procurement advantage, as the target compound can be acquired without the stringent licensing and security requirements mandated for controlled substance analogs.

Regulatory Compliance Procurement Supply Chain Management

Specificity as a Synthetic Intermediate: Preventing Undesired Side Reactions

The absence of an N-alkyl group on the piperidine ring of N-(4-methylphenyl)piperidin-4-amine provides a chemically distinct and more versatile intermediate compared to its N-alkylated counterparts. For instance, the compound 1-methyl-N-(4-methylphenyl)piperidin-4-amine, which features a methyl group on the piperidine nitrogen, cannot be directly functionalized at the piperidine nitrogen via alkylation or acylation without first undergoing a demethylation step . The target compound's secondary amine on the piperidine ring (NH) is freely available for direct N-alkylation, acylation, or reductive amination, offering a more convergent and higher-yielding synthetic pathway to diverse libraries of 1-substituted-4-anilinopiperidines .

Organic Synthesis Reaction Selectivity Fentanyl Analog Synthesis

High-Value Research Applications for N-(4-methylphenyl)piperidin-4-amine


Scaffold for CNS-Penetrant Lead Optimization

Medicinal chemists can utilize N-(4-methylphenyl)piperidin-4-amine as a starting point for the design of novel CNS-active compounds. The quantitative increase in lipophilicity (ΔcLogP = +0.56) relative to the parent 4-AP makes this scaffold particularly suitable for optimizing blood-brain barrier permeability. This is critical for developing new drug candidates targeting neurological disorders where efficient CNS penetration is required.

Non-Scheduled Precursor for 4-Anilinopiperidine Library Synthesis

Research groups requiring access to a diverse library of 4-anilinopiperidine derivatives for structure-activity relationship (SAR) studies can procure this compound without the regulatory hurdles associated with controlled fentanyl analogs [1]. This enables the rapid and compliant synthesis of novel analogs where the piperidine nitrogen can be easily functionalized.

Direct Functionalization for High-Throughput Chemistry

The free piperidine NH group makes N-(4-methylphenyl)piperidin-4-amine an ideal building block for high-throughput parallel synthesis. It can be directly subjected to a wide array of N-alkylations and N-acylations without the need for a preliminary deprotection step . This streamlines automated library production and accelerates hit-to-lead campaigns.

Investigating Para-Substituent Effects on Target Engagement

As a specific member of the 4-anilinopiperidine class, this compound can be used in comparative binding studies to elucidate the role of para-substitution on receptor affinity. Its unique combination of properties (p-methyl group, free NH) allows researchers to isolate the impact of the p-tolyl group on target binding kinetics, independent of piperidine N-alkylation.

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